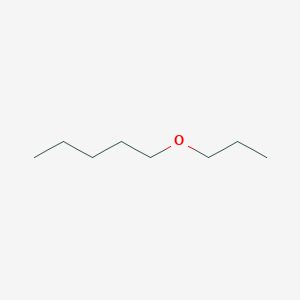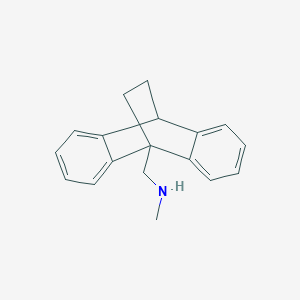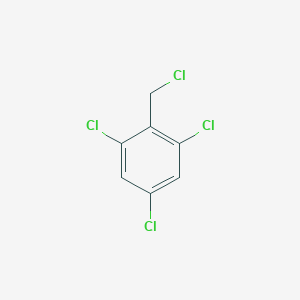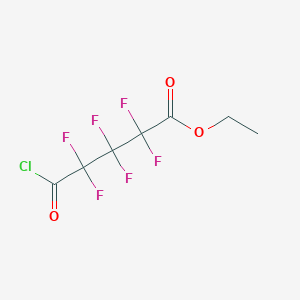
Propanoic acid, 3-bromo-, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-bromo-, trimethylsilyl ester is a chemical compound that finds its use in various scientific research applications. It is an important reagent in organic synthesis and is used in the preparation of a wide range of organic compounds. This compound is a colorless liquid that is soluble in organic solvents like ethanol and ether.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-bromo-, trimethylsilyl ester involves the reaction between the trimethylsilyl group and the carboxylic acid group. The trimethylsilyl group is a good leaving group, and its reaction with the carboxylic acid group leads to the formation of an ester. The reaction takes place in the presence of a base, which deprotonates the carboxylic acid group and makes it more nucleophilic.
Biochemical and Physiological Effects
Propanoic acid, 3-bromo-, trimethylsilyl ester has no known biochemical or physiological effects. It is a chemical reagent and is not used for any medicinal purposes.
Avantages Et Limitations Des Expériences En Laboratoire
Propanoic acid, 3-bromo-, trimethylsilyl ester has several advantages and limitations for lab experiments. Its advantages include its easy availability, low cost, and high reactivity. It is also a versatile reagent that can be used in the synthesis of a wide range of organic compounds. Its limitations include its toxicity and its potential to react with water and other protic solvents.
Orientations Futures
There are several future directions for the use of propanoic acid, 3-bromo-, trimethylsilyl ester in scientific research. One possible direction is the development of new synthetic methodologies that use this reagent. Another direction is the use of this reagent in the synthesis of new pharmaceutical intermediates. Additionally, this reagent can be used in the preparation of new materials with unique properties.
Conclusion
Propanoic acid, 3-bromo-, trimethylsilyl ester is an important reagent in organic synthesis and finds its use in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This reagent has several advantages and limitations, and its future use in scientific research is promising.
Méthodes De Synthèse
The synthesis of propanoic acid, 3-bromo-, trimethylsilyl ester involves the reaction between 3-bromopropionic acid and trimethylsilyl chloride in the presence of a base. The reaction takes place in an aprotic solvent like dichloromethane or tetrahydrofuran. The product is obtained by simple workup and purification.
Applications De Recherche Scientifique
Propanoic acid, 3-bromo-, trimethylsilyl ester finds its use in various scientific research applications. It is an important reagent in organic synthesis and is used in the preparation of a wide range of organic compounds. It is used in the synthesis of compounds like β-keto esters, α,β-unsaturated esters, and lactones. It is also used in the preparation of various pharmaceutical intermediates.
Propriétés
Numéro CAS |
18187-28-5 |
|---|---|
Formule moléculaire |
C6H13BrO2Si |
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
trimethylsilyl 3-bromopropanoate |
InChI |
InChI=1S/C6H13BrO2Si/c1-10(2,3)9-6(8)4-5-7/h4-5H2,1-3H3 |
Clé InChI |
BYKZICCNYNIYTR-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)CCBr |
SMILES canonique |
C[Si](C)(C)OC(=O)CCBr |
Synonymes |
3-Bromopropionic acid trimethylsilyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)




![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)




